molecular formula C2H5I B031937 Iodoethane-d5 CAS No. 6485-58-1

Iodoethane-d5

Cat. No.: B031937
CAS No.: 6485-58-1
M. Wt: 161 g/mol
InChI Key: HVTICUPFWKNHNG-ZBJDZAJPSA-N
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Description

O-(N-acetyl-alpha-D-galactosaminyl)-L-serine: is a compound that plays a crucial role in the process of O-glycosylation, which is a type of post-translational modification of proteins. This compound is formed when an N-acetyl-alpha-D-galactosamine residue is transferred to the hydroxyl group of a serine residue in a polypeptide chain. This process is catalyzed by the enzyme polypeptide N-acetylgalactosaminyltransferase .

Mechanism of Action

Target of Action

Iodoethane-d5, also known as Ethyl-d5 iodide, is a deuterated reagent often used in organic synthesis as a source of ethyl groups . It is primarily targeted at biochemical reactions that require the introduction of an ethyl group .

Mode of Action

The mode of action of this compound is largely based on its interaction with other molecules in a reaction. As a source of ethyl groups, it can participate in various organic reactions, including the synthesis of disubstituted α-amino acids through alkylation . The iodide in this compound serves as a good leaving group, making it an excellent ethylating agent .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the particular reaction it is involved in. For instance, in the synthesis of disubstituted α-amino acids, it would affect the pathways related to amino acid synthesis . .

Pharmacokinetics

It’s important to note that as a reagent used in organic synthesis, its bioavailability would largely depend on the specific reaction conditions and the other compounds present .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific reaction it is involved in. As an ethylating agent, it contributes to the formation of new compounds by introducing ethyl groups . The exact effects would depend on the nature of these new compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it decomposes and turns yellow or reddish from dissolved iodine on contact with air, especially on the effect of light . It should be stored in the presence of copper wire to avoid rapid decomposition . The specific reaction conditions, such as temperature and pH, can also affect its action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(N-acetyl-alpha-D-galactosaminyl)-L-serine involves the enzymatic transfer of an N-acetyl-alpha-D-galactosamine residue from an activated donor molecule, such as UDP-N-acetyl-alpha-D-galactosamine, to the hydroxyl group of a serine residue in a polypeptide chain. This reaction is catalyzed by the enzyme polypeptide N-acetylgalactosaminyltransferase .

Industrial Production Methods: Industrial production of O-(N-acetyl-alpha-D-galactosaminyl)-L-serine typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used to catalyze the transfer of N-acetyl-alpha-D-galactosamine residues to serine residues in polypeptides under controlled conditions .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, O-(N-acetyl-alpha-D-galactosaminyl)-L-serine is used as a model compound to study the mechanisms of glycosylation reactions and the specificity of glycosyltransferases .

Biology: In biology, this compound is important for understanding the role of glycosylation in protein function and cellular processes. It is also used to study the biosynthesis of mucins and other glycoproteins .

Medicine: In medicine, O-(N-acetyl-alpha-D-galactosaminyl)-L-serine is studied for its role in various diseases, including cancer and congenital disorders of glycosylation. It is also used in the development of glycoprotein-based therapeutics .

Industry: In industry, this compound is used in the production of glycoproteins for various applications, including pharmaceuticals and biotechnology .

Properties

IUPAC Name

1,1,1,2,2-pentadeuterio-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369259
Record name Iodoethane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-58-1
Record name Iodoethane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-d5, iodo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is iodoethane-d5 used in surface science studies?

A1: this compound, like its non-deuterated counterpart, is primarily used as a model compound in surface science research. Its interaction with surfaces, particularly silicon, provides valuable insights into the dissociative adsorption mechanisms of alkyl halides. The deuterium labeling in this compound allows researchers to differentiate its fragments from those of the surface or other adsorbates using techniques like Temperature-Programmed Desorption (TPD) coupled with mass spectrometry. [, ]

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